Albibrissinoside A

Description

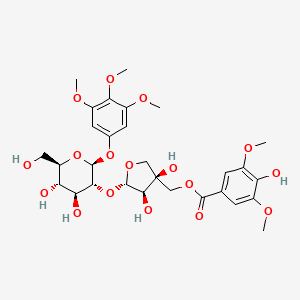

Albibrissinoside A (C₂₉H₃₈O₁₇) is a phenolic glycoside isolated from the stem bark of Albizzia julibrissin (syn. Albizia julibrissin), a plant widely used in traditional medicine . Structurally, it features a glycosylated aromatic core, with a trisaccharide moiety linked to a phenolic aglycone. While its exact pharmacological profile remains understudied, preliminary research highlights its moderate antioxidant activity, as evidenced by its 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging IC₅₀ value of 253 µM . This contrasts sharply with its structural analog, Albibrissinoside B (C₂₇H₃₄O₁₆), which exhibits significantly stronger antioxidant efficacy (IC₅₀ = 10.2 µM) .

Properties

Molecular Formula |

C29H38O17 |

|---|---|

Molecular Weight |

658.6 g/mol |

IUPAC Name |

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3,4,5-trimethoxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C29H38O17/c1-37-15-6-13(7-16(38-2)20(15)31)26(35)42-11-29(36)12-43-28(25(29)34)46-24-22(33)21(32)19(10-30)45-27(24)44-14-8-17(39-3)23(41-5)18(9-14)40-4/h6-9,19,21-22,24-25,27-28,30-34,36H,10-12H2,1-5H3/t19-,21-,22+,24-,25+,27-,28+,29-/m1/s1 |

InChI Key |

LBCYGUJDJLOLKR-RRMXGVNISA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC[C@]2(CO[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCC2(COC(C2O)OC3C(C(C(OC3OC4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Albibrissinoside B

Albibrissinoside B, co-isolated with Albibrissinoside A from A. julibrissin, serves as its closest structural analog. Key differences include:

- Molecular formula: Albibrissinoside A (C₂₉H₃₈O₁₇) vs. Albibrissinoside B (C₂₇H₃₄O₁₆), suggesting a disparity in glycosylation patterns .

- Bioactivity: Albibrissinoside B demonstrates a 25-fold higher antioxidant potency (IC₅₀ = 10.2 µM) compared to Albibrissinoside A (IC₅₀ = 253 µM) in DPPH assays . This disparity may arise from structural variations in the aglycone or sugar moieties affecting electron-donating capacity.

Table 1: Structural and Functional Comparison of Albibrissinosides A and B

| Property | Albibrissinoside A | Albibrissinoside B |

|---|---|---|

| Molecular Formula | C₂₉H₃₈O₁₇ | C₂₇H₃₄O₁₆ |

| Source | Albizzia julibrissin | Albizzia julibrissin |

| DPPH IC₅₀ (µM) | 253 | 10.2 |

| Key Functional Group | Trisaccharide moiety | Disaccharide moiety |

Functional Analogs: Triterpenoid Saponins and Flavonoids

Compounds from the Albizia genus with overlapping bioactivities include:

- Julibrosides J37–J46: Triterpenoid saponins from A. julibrissin ethanol extracts, characterized by oleanolic acid cores with complex glycosylation. These exhibit anti-inflammatory and cytotoxic activities but lack direct antioxidant data .

- Quercetin 3,4′-di-O-α-L-rhamnopyranoside: A flavonoid from Albizia zygia with antioxidant properties akin to Albibrissinoside B, though quantitative comparisons are unavailable .

Table 2: Functional Comparison with Antioxidant Compounds

| Compound | Class | Source | IC₅₀ (DPPH) |

|---|---|---|---|

| Albibrissinoside A | Phenolic glycoside | A. julibrissin | 253 µM |

| Albibrissinoside B | Phenolic glycoside | A. julibrissin | 10.2 µM |

| L-Ascorbic Acid (Control) | Vitamin | Synthetic | 10.4 mM |

| Quercetin derivatives | Flavonoid | A. zygia | N/A |

Q & A

Q. What methodological approaches are standard for isolating Albibrissinoside A from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and HPLC. Critical steps include monitoring fractions via TLC and validating purity through NMR and mass spectrometry (MS) . Researchers should optimize solvent polarity gradients to enhance separation efficiency, referencing prior protocols for related saponins.

Q. Which analytical techniques are essential for characterizing Albibrissinoside A’s structural integrity and purity?

A combination of -NMR, -NMR, and 2D NMR (e.g., HSQC, HMBC) is required for structural elucidation. MS (HR-ESI-MS) confirms molecular weight, while HPLC-DAD or UPLC-PDA validates purity (>95%). X-ray crystallography may resolve stereochemistry if crystals are obtainable .

Q. How should researchers design initial pharmacological screens to assess Albibrissinoside A’s bioactivity?

Prioritize target-specific assays (e.g., enzyme inhibition for anti-inflammatory studies) with positive and negative controls. Use dose-response curves (0.1–100 µM) to determine IC values. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate therapeutic effects from general toxicity .

Advanced Research Questions

Q. What strategies address contradictory data in reported spectroscopic profiles of Albibrissinoside A?

Cross-validate findings using orthogonal methods: compare NMR data across solvents (CDOD vs. DMSO-d) and replicate MS under varying ionization conditions. Re-isolate the compound from source material to rule out batch variability. Reference spectral databases (e.g., Natural Products Atlas) for consensus .

Q. How can in vitro studies optimize specificity when investigating Albibrissinoside A’s mechanism of action?

Employ CRISPR-edited cell lines to knock out putative targets (e.g., NF-κB or MAPK pathways). Use siRNA silencing alongside competitive binding assays. Incorporate isotopic labeling (e.g., -tagged analogs) to track target engagement and off-target binding .

Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in Albibrissinoside A studies?

Apply four-parameter logistic models (variable slope) to fit sigmoidal curves. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Address heteroscedasticity via data transformation (e.g., log-normalization) and report 95% confidence intervals for EC/IC values .

Q. How should researchers design experiments to differentiate Albibrissinoside A’s direct effects from metabolite activity?

Conduct incubation studies with liver microsomes or S9 fractions to identify metabolites. Compare parent compound activity with metabolite-rich supernatants via LC-MS/MS. Use cytochrome P450 inhibitors (e.g., ketoconazole) to block metabolic pathways .

Data Reporting and Reproducibility

Q. What metadata is critical for ensuring reproducibility in Albibrissinoside A research?

Document solvent lot numbers, instrument calibration dates, and raw data files (e.g., NMR FIDs, HPLC chromatograms). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or ChEMBL .

Q. How can researchers mitigate batch-to-batch variability in Albibrissinoside A sourcing?

Standardize extraction protocols using authenticated plant material (voucher specimens deposited in herbarium). Perform QC via HPTLC fingerprinting against a reference standard. Collaborate with multiple suppliers to validate compound consistency .

Methodological Challenges

Q. What advanced techniques resolve Albibrissinoside A’s conformational dynamics in solution?

Use ROESY NMR to study spatial proximities of protons. Molecular dynamics simulations (e.g., AMBER or GROMACS) can predict dominant conformers. Compare computational models with NOE correlations to validate 3D structures .

Q. How should researchers address low bioavailability in preclinical Albibrissinoside A studies?

Explore formulation strategies: nanoemulsions, liposomes, or cyclodextrin complexes. Perform pharmacokinetic studies (IV vs. oral administration) to assess AUC and C. Use Caco-2 cell monolayers to evaluate intestinal permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.